molecular formula C13H17NO5S2 B2807702 1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1448046-52-3

1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2807702
CAS No.: 1448046-52-3
M. Wt: 331.4
InChI Key: YCJYBEVTTRGDHK-UHFFFAOYSA-N
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Description

1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring, sulfonyl groups, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Phenyl Ring: The phenyl ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Final Assembly: The final step involves the attachment of the ethanone group to the phenyl ring, which can be achieved through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl groups to thiol groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of sulfonyl-containing compounds with enzymes and receptors.

Comparison with Similar Compounds

  • 1-(3-(Pyrrolidin-1-yl)sulfonyl)phenyl)ethanone
  • 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)benzene
  • 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)phenyl)methanone

Uniqueness: 1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone is unique due to the presence of both sulfonyl and ethanone groups, which provide a combination of electronic and steric properties that are not found in simpler analogs. This combination enhances its potential for specific interactions with biological targets and its versatility in synthetic applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-[3-(3-methylsulfonylpyrrolidin-1-yl)sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S2/c1-10(15)11-4-3-5-12(8-11)21(18,19)14-7-6-13(9-14)20(2,16)17/h3-5,8,13H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJYBEVTTRGDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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